3,5,6-Trifluoro-4-methylpyridin-2-amine
Overview
Description
3,5,6-Trifluoro-4-methylpyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C₆H₅F₃N₂.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction of pentafluoropyridine with appropriate nucleophiles . The reaction conditions often include the use of polar aprotic solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3,5,6-Trifluoro-4-methylpyridin-2-amine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The production process must adhere to strict safety and environmental regulations due to the hazardous nature of fluorine compounds .
Chemical Reactions Analysis
Types of Reactions
3,5,6-Trifluoro-4-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like organolithium or Grignard reagents are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines .
Scientific Research Applications
3,5,6-Trifluoro-4-methylpyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3,5,6-Trifluoro-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoro-4-methylpyridin-2-amine
- 3,6-Difluoro-4-methylpyridin-2-amine
- 3,5,6-Trifluoropyridin-2-amine
Uniqueness
3,5,6-Trifluoro-4-methylpyridin-2-amine is unique due to the presence of three fluorine atoms, which significantly alter its chemical and physical properties compared to its difluorinated analogs. The trifluoromethyl group imparts increased stability and lipophilicity, making it a valuable compound in various applications .
Properties
IUPAC Name |
3,5,6-trifluoro-4-methylpyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c1-2-3(7)5(9)11-6(10)4(2)8/h1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEUEZSKEAHFPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1F)F)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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